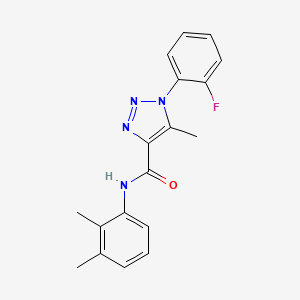

N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-fluorophenyl group at position 1, a methyl group at position 5, and a 2,3-dimethylphenyl carboxamide moiety. Its molecular formula is C₁₉H₁₈FN₃O, with a molecular weight of approximately 323.37 g/mol.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-7-6-9-15(12(11)2)20-18(24)17-13(3)23(22-21-17)16-10-5-4-8-14(16)19/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAAAKXGFLNPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne. The reaction is usually catalyzed by copper (Cu) under mild conditions.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the triazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and the aromatic amide group. Key analogs and their structural differences are summarized below:

Table 1: Structural and Functional Comparison with Analogs

Key Observations

Fluorine Substitution: The target compound’s 2-fluorophenyl group balances lipophilicity and electronic effects, whereas analogs with additional fluorine atoms (e.g., ) may exhibit improved metabolic stability but risk increased toxicity .

Methyl vs. Bulkier Groups :

- Replacement of the methyl group with ethyl (3o, ) increases steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Amide Substituent Diversity: Quinoline (3o) and dimethoxyphenyl () substituents introduce π-π stacking capabilities or hydrogen-bonding motifs, influencing target engagement .

Positional Isomerism: The 3,4-dimethylphenyl vs. 2,3-dimethylphenyl groups ( vs. target) demonstrate how minor positional changes in substituents can drastically alter steric interactions with biological targets .

Biological Activity

N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 2,3-dimethylphenyl and 2-fluorophenyl groups may influence its pharmacokinetic properties and biological interactions.

- IUPAC Name : this compound

- Molecular Formula : C_{17}H_{18}F_{1}N_{5}O

- Molecular Weight : 325.36 g/mol

Antitumor Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antitumor properties. In a study evaluating various triazole derivatives against different cancer cell lines, compounds similar to this compound demonstrated promising antiproliferative effects.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | HeLa (Cervical Cancer) | 9.6 ± 0.7 |

| Triazole Derivative B | MDA-MB-231 (Breast Cancer) | 17.83 |

| Triazole Derivative C | MCF-7 (Breast Cancer) | 19.73 |

These results suggest that the triazole ring contributes significantly to the compound's cytotoxic effects against cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : The compound appears to inhibit cell growth by inducing apoptosis in cancer cell lines.

- Targeting Specific Pathways : Similar compounds have been shown to interfere with pathways involved in cell cycle regulation and apoptosis .

Study 1: Antiproliferative Effects on Cancer Cell Lines

A recent study evaluated the antiproliferative activity of various triazole derivatives against several cancer cell lines. This compound was included in the screening process:

- Cell Lines Tested : HeLa, MDA-MB-231, and A549 (Lung Cancer).

- Findings : The compound showed IC50 values comparable to established chemotherapeutics like Cisplatin.

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms of action for triazole-based compounds. The study highlighted that:

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : The synthesis of triazole carboxamide derivatives typically involves multi-step reactions, including condensation and cyclization. For example, refluxing intermediates with sodium azide (as seen in analogous triazole syntheses) under controlled temperature (70–90°C) and using anhydrous ethanol as a solvent can enhance yield . Purity can be improved via recrystallization from ethanol or methanol. Monitoring reaction progress with TLC (silica gel, chloroform:methanol 9:1) and optimizing stoichiometric ratios (e.g., 1.2:1 molar ratio of azide to carbonyl precursor) are critical .

| Key Reaction Parameters |

|---|

| Solvent: Anhydrous ethanol |

| Temperature: 70–90°C |

| Catalyst: Concentrated HCl (2 drops) |

| Purification: Recrystallization (ethanol) |

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer : Use 1H/19F NMR to confirm substituent positions (e.g., fluorophenyl and methyl groups) and HRMS for molecular weight validation. HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. IR spectroscopy can verify carbonyl (1650–1700 cm⁻¹) and triazole (1500–1550 cm⁻¹) functionalities .

Q. How can low aqueous solubility be addressed during in vitro assays?

- Methodological Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers (e.g., 2-hydroxypropyl-β-cyclodextrin at 10 mM) can enhance solubility without cytotoxicity. For cell-based studies, pre-formulate the compound in PBS with 0.1% Tween-80 .

Advanced Research Questions

Q. How to design experiments to identify enzyme targets and mechanisms of action?

- Methodological Answer : Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler™) to screen against 100+ kinases. Use surface plasmon resonance (SPR) or thermal shift assays to validate binding affinity. For mechanistic studies, employ RNA-seq or phosphoproteomics in treated cell lines to map downstream pathways .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

- Methodological Answer : Synthesize derivatives with modifications to the fluorophenyl, dimethylphenyl, or triazole moieties. Test substitutions like chloro, methoxy, or trifluoromethyl groups. Use molecular docking (AutoDock Vina) to predict interactions with targets like carbonic anhydrase or histone deacetylases. Corrogate bioassay data (IC50 values) with computed binding energies .

Q. How to validate target engagement in cellular models?

- Methodological Answer : Apply cellular thermal shift assay (CETSA) to confirm target binding in lysates or live cells. Use CRISPR/Cas9 knockout models to assess dependency on putative targets. For example, if HDAC inhibition is hypothesized, measure acetylated histone H3 levels via western blot .

Q. How to address contradictory data in enzyme inhibition assays?

- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C). Test for off-target effects using counter-screening panels (e.g., CEREP BioPrint®). Validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Consider allosteric modulation or redox interference as confounding factors .

Q. What are key considerations for pharmacokinetic (PK) profiling?

- Methodological Answer : Conduct in vitro metabolic stability assays (human liver microsomes) to estimate half-life. Use LC-MS/MS for plasma/tissue quantification in rodent models. Monitor metabolites via high-resolution mass spectrometry. Address poor bioavailability via prodrug strategies (e.g., esterification of the carboxamide) .

Q. How to mitigate stability issues during long-term storage?

Q. What in vivo models are suitable for evaluating efficacy in neurological disorders?

- Methodological Answer :

Use transgenic Alzheimer’s models (e.g., APP/PS1 mice) to assess cognitive improvement via Morris water maze. Measure Aβ plaque reduction via immunohistochemistry. For neuroinflammation, quantify cytokine levels (IL-6, TNF-α) in microglial cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.